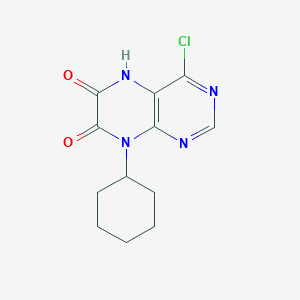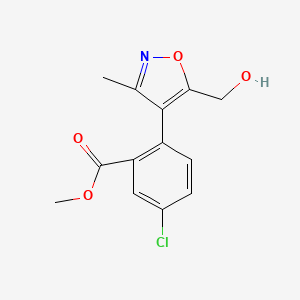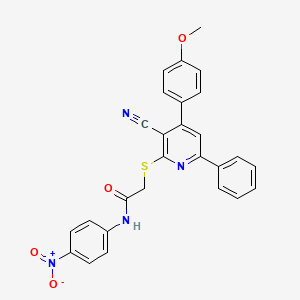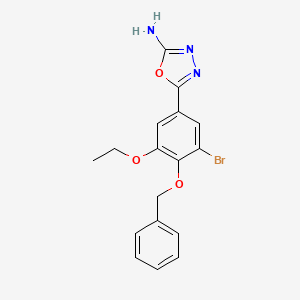
1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one is a heterocyclic compound that contains a piperidine ring. Piperidine derivatives are known for their significant role in medicinal chemistry due to their biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one typically involves the formation of the piperidine ring followed by the introduction of the benzylthio and methylphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield piperidine derivatives . Another method involves the use of microwave irradiation for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents for enantioselective synthesis. These methods are designed to be scalable and efficient, providing high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, s-BuLi for alkylation, and various catalysts for cyclization reactions . The conditions for these reactions are typically mild, allowing for high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is no exception. It is being investigated for its potential use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with different electronic properties.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one is unique due to the presence of the benzylthio and methylphenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C19H21NOS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(3-benzylsulfanyl-2-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C19H21NOS/c1-15-17(20-13-6-5-12-19(20)21)10-7-11-18(15)22-14-16-8-3-2-4-9-16/h2-4,7-11H,5-6,12-14H2,1H3 |
InChI Key |
KVSUXRFIWYDGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)



![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11784089.png)





![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)
